Binding Affinity vs. MPEP
mGluR5 antagonist-1 (IC50 = 11.5 nM) demonstrates approximately 3-fold higher binding affinity for mGluR5 compared to the prototypical antagonist MPEP (IC50 = 36 nM) . This quantitative difference translates to lower compound requirements for achieving equivalent target engagement in vitro.
| Evidence Dimension | mGluR5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 11.5 nM |
| Comparator Or Baseline | MPEP: 36 nM |
| Quantified Difference | ~3.1-fold higher affinity |
| Conditions | Recombinant mGluR5 functional inhibition assays |
Why This Matters
Higher affinity reduces the required compound concentration for target engagement, potentially minimizing off-target effects at elevated doses and enabling more efficient use of compound inventory.
